tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate
CAS No.: 2229426-11-1
Cat. No.: VC11488847
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
Purity: 93
* For research use only. Not for human or veterinary use.
![tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate - 2229426-11-1](/images/no_structure.jpg)
Specification
CAS No. | 2229426-11-1 |
---|---|
Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl 3-(azetidin-3-ylmethyl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)4-9-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
Standard InChI Key | OEMBIFIJWGOLER-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CC2CNC2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of two azetidine rings (four-membered saturated heterocycles with one nitrogen atom) connected via a methylene bridge at the 3-position of the Boc-protected ring. The Boc group (–O(C(CH₃)₃)CO–) stabilizes the amine functionality, while the azetidin-3-ylmethyl substituent introduces steric and electronic complexity. The molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 226.32 g/mol | |
Density | ~1.1 g/cm³ (estimated) | |
Boiling Point | ~280–290°C (estimated) | |
Solubility | Organic solvents (THF, DCM) | |
LogP | ~0.3–0.5 (predicted) |
The Boc group enhances solubility in nonpolar solvents and protects the amine during synthetic transformations .
Synthesis and Functionalization
Synthetic Routes
The synthesis of tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate involves multi-step strategies common to azetidine chemistry:
Boc Protection of Azetidine
Azetidine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl azetidine-1-carboxylate . Subsequent functionalization at the 3-position is achieved via alkylation or cross-coupling reactions.
Methylene Bridge Installation
The azetidin-3-ylmethyl group is introduced through a nucleophilic substitution or Mitsunobu reaction. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (analogous to intermediates in ) reacts with azetidine in the presence of a base like potassium carbonate to form the desired product .
Purification Challenges
Byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate may form during halogenation steps. These are mitigated using scavengers like DABCO (1,4-diazabicyclo[2.2.2]octane) and aqueous extraction .
Functionalization Reactions
The compound serves as a precursor for diverse derivatives:
-
Hydrolysis: Removal of the Boc group with trifluoroacetic acid (TFA) yields the free amine, 3-[(azetidin-3-yl)methyl]azetidine .
-
Substitution: The azetidine nitrogen undergoes alkylation or acylation to introduce pharmacophores .
-
Oxidation: Controlled oxidation of the methylene bridge could yield ketone or carboxylic acid derivatives.
Applications in Medicinal Chemistry
Pharmacological Relevance
Azetidines are prized for their conformational rigidity, which enhances target binding affinity. This bicyclic derivative is explored in:
-
Central Nervous System (CNS) Agents: The Boc group improves blood-brain barrier penetration .
-
Anticancer Therapeutics: Analogous compounds show activity against kinase targets .
-
Anti-inflammatory Drugs: Azetidine derivatives modulate prostaglandin pathways .
Application | Target Class | Mechanism |
---|---|---|
Neurodegenerative Diseases | NMDA Receptors | Glutamate antagonism |
Oncology | Tyrosine Kinases | ATP-binding inhibition |
Inflammation | COX-2 Enzymes | Cyclooxygenase inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume